molecular formula C19H14O5 B611786 Vulpinic acid CAS No. 521-52-8

Vulpinic acid

Cat. No. B611786
CAS RN: 521-52-8
M. Wt: 322.32
InChI Key: OMZRMXULWNMRAE-BMRADRMJSA-N
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Description

Vulpinic acid is a natural product first found in lichens . It is a simple methyl ester derivative of its parent compound, pulvinic acid, and a close relative of pulvinone . As an isolated, purified substance, it is bright yellow in color . The roles of vulpinic acid are not fully established, but may include properties that make it an antifeedant for herbivores . The compound is relatively toxic to mammals .


Synthesis Analysis

Vulpinic acid is derived biosynthetically by esterification from pulvinic acid . Pulvinate itself derives from the aromatic amino acids phenylalanine and tyrosine, via dimerization and oxidative ring-cleavage of aryl pyruvic acids . There have been several chemical syntheses reported for vulpinic acid .


Molecular Structure Analysis

The molecular formula of Vulpinic acid is C19H14O5 . The IUPAC name is Methyl (E)-(5-hydroxy-3-oxo-4-phenylfuran-2(3H)-ylidene)phenylacetate .


Chemical Reactions Analysis

Vulpinic acid has been found to have significant effects on different cancer cells . It inhibits cell proliferation and invasion, inhibits tumor growth, and stimulates apoptosis .


Physical And Chemical Properties Analysis

Vulpinic acid has a molar mass of 322.316 g·mol−1 . It is a butenolide .

Scientific Research Applications

  • Therapeutic Potential in Atherosclerosis : Vulpinic acid shows promise as a drug candidate for treating oxidative stress-related diseases like atherosclerosis. It can decrease oxidative stress and related damages in endothelial cells, suggesting its potential for therapeutic use (Sahin et al., 2019).

  • Photoprotective Activity for Skin : It exhibits photoprotective activity against ultraviolet B-induced damage in human keratinocytes, indicating its potential as a cosmetic ingredient for skin protection (Varol et al., 2016).

  • Influence on Stem Cell Fate : Vulpinic acid influences the fate of mesenchymal stem cells and preadipocytes, impacting processes like osteogenesis and adipogenesis. This highlights its potential role in metabolic pathways and cellular differentiation (Yi et al., 2019).

  • Antifeedant and Toxicity in Insect Herbivores : It has shown strong antifeedant and toxic properties against larvae of the polyphagous insect herbivore Spodoptera littoralis (Emmerich et al., 1993).

  • Antimicrobial Properties : Vulpinic acid displays activity against various microbial species, including Staphylococcus aureus and some anaerobic species, making it a potential antimicrobial agent (Lauterwein et al., 1995).

  • Anti-inflammatory Potential : A study on vulpinic acids with substituents in the aromatic rings found them to be active in the adjuvant arthritis test in rats, indicating their potential as anti-inflammatory agents (Foden et al., 1975).

  • Anticancer Activity : Vulpinic acid has been evaluated for its cytotoxic effects on various cancer cell lines and normal cells, showing promising results as a potential cancer treatment option (Kılıç et al., 2018).

  • Anti-angiogenic Properties : It exhibits strong anti-angiogenic activity and is more cytotoxic to cancer cell lines than to normal cells, indicating potential in cancer therapy (Koparal, 2015).

properties

IUPAC Name

methyl (2E)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3/b17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZRMXULWNMRAE-BMRADRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/1\C(=C(C(=O)O1)C2=CC=CC=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027308
Record name Vulpinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vulpinic acid

CAS RN

521-52-8, 73622-57-8
Record name Vulpinic acid
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Record name Vulpinic acid
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Record name vulpinic acid
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Record name Vulpinic acid
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Record name Methyl 2-(3,5-dioxo-4-phenyl-2-furylidene)-2-phenylacetate
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